Comparative Peripheral AADC Inhibitor Potency: Benserazide vs. Carbidopa
In preclinical studies, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor in Modopar, benserazide, demonstrates a significantly higher potency than carbidopa, the inhibitor used in Sinemet. Benserazide is approximately 10 times more potent than carbidopa as an inhibitor of peripheral AADC in both animal models and human subjects [1].
| Evidence Dimension | Peripheral AADC inhibition potency |
|---|---|
| Target Compound Data | Benserazide (Modopar component) |
| Comparator Or Baseline | Carbidopa (Sinemet component) |
| Quantified Difference | Approximately 10-fold higher potency |
| Conditions | In vivo (rat and mouse) and in man; oral administration |
Why This Matters
The higher potency of benserazide ensures more efficient blockade of peripheral levodopa metabolism at a lower molar ratio (1:4 vs. 1:10 or 1:4 for carbidopa), theoretically maximizing central levodopa bioavailability.
- [1] Da Prada, M., Kettler, R., Zurcher, G., Schaffner, R., & Haefely, W. E. (1987). Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers. European Neurology, 27(Suppl 1), 9-20. View Source
